3-(Piperazin-1-yl)azetidine-3-carboxamide
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Overview
Description
3-(Piperazin-1-yl)azetidine-3-carboxamide is a heterocyclic compound that features both piperazine and azetidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperazine with azetidine derivatives. For example, the reaction of piperazine with 3-chloro-azetidine-3-carboxamide in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to improve yields and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction between piperazine and azetidine derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Piperazin-1-yl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptors, including dopamine and serotonin receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine moiety and has been studied for its antimicrobial and antipsychotic activities.
3-(4-Arylpiperazin-1-yl)cinnolines: These compounds are potential antifungal agents and share structural similarities with 3-(Piperazin-1-yl)azetidine-3-carboxamide.
Uniqueness
This compound is unique due to its combination of piperazine and azetidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H16N4O |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-piperazin-1-ylazetidine-3-carboxamide |
InChI |
InChI=1S/C8H16N4O/c9-7(13)8(5-11-6-8)12-3-1-10-2-4-12/h10-11H,1-6H2,(H2,9,13) |
InChI Key |
DCEBVWYFJISAII-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2(CNC2)C(=O)N |
Origin of Product |
United States |
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